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Cat. No.: B1325484 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties,

and a plausible synthetic route for 2-(3-Cyclohexylpropionyl)oxazole. Due to the limited

availability of specific experimental data for this compound in published literature, this guide

outlines a robust and well-established synthetic methodology for the preparation of 2-acyl

oxazoles. The detailed experimental protocols are based on analogous reactions and provide a

strong foundation for the successful synthesis and purification of the target molecule. This

document is intended to be a valuable resource for researchers in medicinal chemistry and

drug development.

Chemical Structure and Properties
2-(3-Cyclohexylpropionyl)oxazole is a heterocyclic compound featuring a central oxazole

ring substituted at the 2-position with a 3-cyclohexylpropanoyl group. The chemical structure

and key properties are summarized below.

Chemical Structure:
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Figure 1. Chemical Structure of 2-(3-Cyclohexylpropionyl)oxazole

Table 1: Physicochemical Properties

Property Value Source

CAS Number 898759-06-3 [1]

Molecular Formula C12H17NO2 [1][2]

Molecular Weight 207.27 g/mol [1][2]

Boiling Point (Predicted) 317.6 ± 25.0 °C [2]

Density (Predicted) 1.057 ± 0.06 g/cm³ [2]

pKa (Predicted) -1.71 ± 0.10 [2]

Proposed Synthesis
A highly efficient and contemporary method for the synthesis of 2-acyl oxazoles involves the

reaction of a 2-magnesiated oxazole (an oxazole Grignard reagent) with a Weinreb amide.[3][4]

This approach is favored due to its high yield and the prevention of over-addition, a common

side reaction with more reactive organometallics.[5]

The proposed two-step synthesis for 2-(3-Cyclohexylpropionyl)oxazole is as follows:
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Step 1: Synthesis of the Weinreb Amide. 3-Cyclohexylpropanoic acid is converted to its

corresponding N-methoxy-N-methylamide (Weinreb amide).

Step 2: Acylation of Oxazole. The Weinreb amide is then reacted with the Grignard reagent

derived from oxazole to yield the final product.

Experimental Protocols
Step 1: Synthesis of N-methoxy-N-methyl-3-cyclohexylpropanamide (Weinreb Amide)

This protocol is adapted from standard procedures for Weinreb amide formation from

carboxylic acids.[6][7]

Materials:

3-Cyclohexylpropanoic acid

Oxalyl chloride or Thionyl chloride

N,O-Dimethylhydroxylamine hydrochloride

Triethylamine or Pyridine

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount if using oxalyl chloride)

Procedure:

To a solution of 3-cyclohexylpropanoic acid (1 equivalent) in anhydrous DCM, add a

catalytic amount of DMF.

Slowly add oxalyl chloride (1.1 equivalents) to the solution at 0 °C. The reaction mixture is

stirred at room temperature until gas evolution ceases.

The solvent and excess oxalyl chloride are removed under reduced pressure to yield the

crude 3-cyclohexylpropanoyl chloride.
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In a separate flask, a suspension of N,O-dimethylhydroxylamine hydrochloride (1.2

equivalents) in anhydrous DCM is cooled to 0 °C.

Triethylamine (2.5 equivalents) is added dropwise, and the mixture is stirred for 15-20

minutes.

The crude 3-cyclohexylpropanoyl chloride, dissolved in anhydrous DCM, is added

dropwise to the amine solution at 0 °C.

The reaction is allowed to warm to room temperature and stirred overnight.

The reaction is quenched with water, and the organic layer is separated. The aqueous

layer is extracted with DCM.

The combined organic layers are washed with saturated aqueous NaHCO3, brine, dried

over anhydrous MgSO4, filtered, and concentrated under reduced pressure.

The crude product is purified by flash column chromatography (Silica gel, Hexane:Ethyl

Acetate gradient) to afford N-methoxy-N-methyl-3-cyclohexylpropanamide.

Step 2: Synthesis of 2-(3-Cyclohexylpropionyl)oxazole

This protocol is based on the general method for the reaction of Weinreb amides with 2-

magnesiated oxazoles.[3][4]

Materials:

N-methoxy-N-methyl-3-cyclohexylpropanamide (from Step 1)

Oxazole

Isopropylmagnesium chloride (i-PrMgCl) solution in THF

Anhydrous Tetrahydrofuran (THF)

Procedure:
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A solution of oxazole (1.2 equivalents) in anhydrous THF is cooled to -10 °C under an inert

atmosphere (e.g., Nitrogen or Argon).

Isopropylmagnesium chloride solution (1.2 equivalents) is added dropwise, maintaining

the temperature below -10 °C.

The resulting mixture is stirred at this temperature for 30-60 minutes to ensure the

complete formation of the 2-oxazolylmagnesium chloride.

A solution of N-methoxy-N-methyl-3-cyclohexylpropanamide (1 equivalent) in anhydrous

THF is then added dropwise to the Grignard reagent solution, maintaining the temperature

below -10 °C.

The reaction mixture is stirred at this temperature for 1-2 hours and then allowed to warm

to room temperature and stirred for an additional 1-2 hours.

The reaction is carefully quenched at 0 °C by the slow addition of saturated aqueous

ammonium chloride (NH4Cl) solution.

The mixture is extracted with ethyl acetate. The combined organic layers are washed with

brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

The crude product is purified by flash column chromatography (Silica gel, Hexane:Ethyl

Acetate gradient) to yield 2-(3-Cyclohexylpropionyl)oxazole.

Synthesis Workflow Diagram
The following diagram illustrates the proposed two-step synthesis of 2-(3-
Cyclohexylpropionyl)oxazole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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